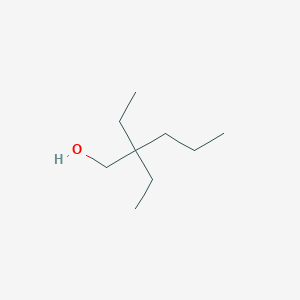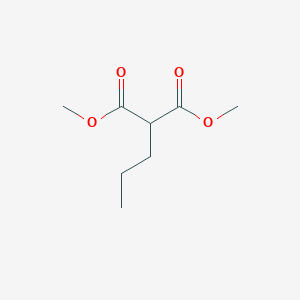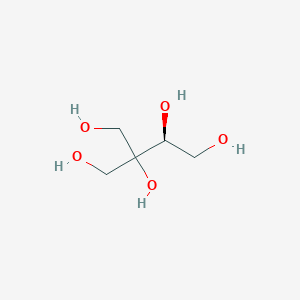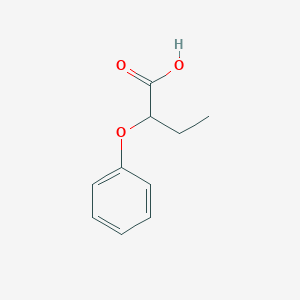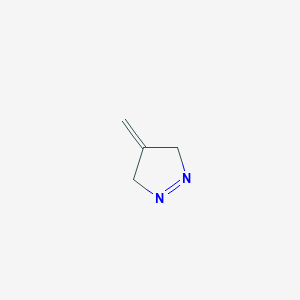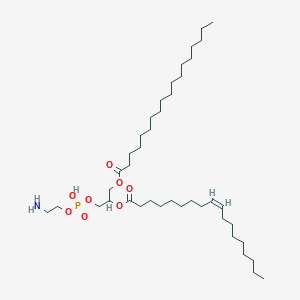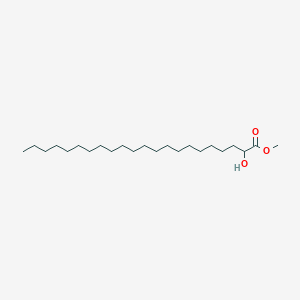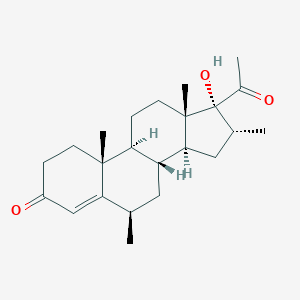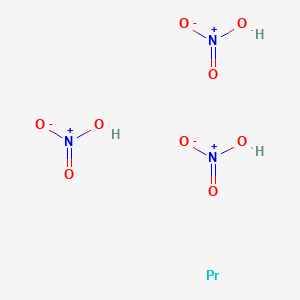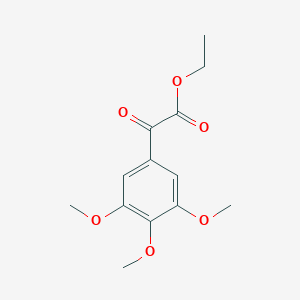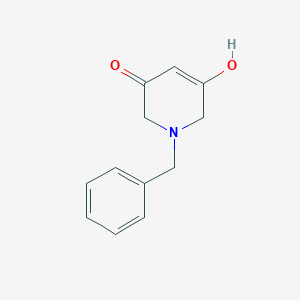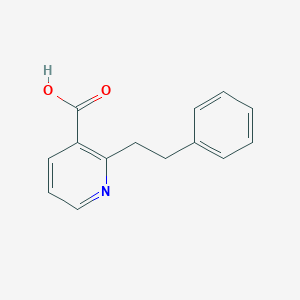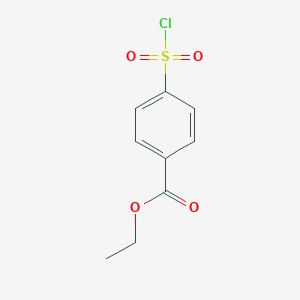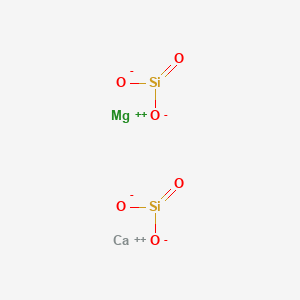
Silicic acid, calcium magnesium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silicic acid, calcium magnesium salt is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a combination of silicic acid, calcium, and magnesium, and has been shown to have a variety of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of silicic acid, calcium magnesium salt is not fully understood, but it is thought to involve the interaction of the compound with biological molecules, such as proteins and enzymes. The compound may also act as a free radical scavenger, reducing oxidative stress and inflammation.
Biochemische Und Physiologische Effekte
Silicic acid, calcium magnesium salt has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. In vivo studies have shown that this compound can reduce oxidative stress and inflammation, and promote bone growth.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using silicic acid, calcium magnesium salt in lab experiments is its biocompatibility, which makes it suitable for use in biomedical research. Another advantage is its ability to remove heavy metals and other contaminants from water, making it useful in environmental research. One limitation of using this compound is its cost, which may be prohibitive for some research projects.
Zukünftige Richtungen
Future research on silicic acid, calcium magnesium salt could focus on its potential therapeutic applications, including its ability to reduce inflammation and promote bone growth. Additional studies could also explore the compound's potential use in water treatment and other environmental applications. Finally, research could focus on developing more cost-effective synthesis methods for this compound, making it more accessible for use in scientific research.
Synthesemethoden
Silicic acid, calcium magnesium salt can be synthesized using a variety of methods, including precipitation, sol-gel, and hydrothermal synthesis. Precipitation involves mixing solutions of calcium and magnesium salts with silicic acid, resulting in the formation of the compound. Sol-gel synthesis involves the use of a sol-gel precursor, which is then heated to form the compound. Hydrothermal synthesis involves the use of high-pressure and high-temperature conditions to promote the formation of the compound.
Wissenschaftliche Forschungsanwendungen
Silicic acid, calcium magnesium salt has been studied for its potential applications in a variety of scientific research fields, including biomedicine, materials science, and environmental science. In biomedicine, this compound has been shown to have potential therapeutic effects, including anti-inflammatory and antioxidant properties. In materials science, silicic acid, calcium magnesium salt has been studied for its potential use as a coating material for implants, due to its biocompatibility and ability to promote bone growth. In environmental science, this compound has been studied for its potential use in water treatment, due to its ability to remove heavy metals and other contaminants from water.
Eigenschaften
CAS-Nummer |
12765-06-9 |
|---|---|
Produktname |
Silicic acid, calcium magnesium salt |
Molekularformel |
CaMgO6Si2 |
Molekulargewicht |
216.55 g/mol |
IUPAC-Name |
calcium;magnesium;dioxido(oxo)silane |
InChI |
InChI=1S/Ca.Mg.2O3Si/c;;2*1-4(2)3/q2*+2;2*-2 |
InChI-Schlüssel |
NWXHSRDXUJENGJ-UHFFFAOYSA-N |
SMILES |
[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Mg+2].[Ca+2] |
Kanonische SMILES |
[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Mg+2].[Ca+2] |
Andere CAS-Nummern |
12765-06-9 |
Synonyme |
basalt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



